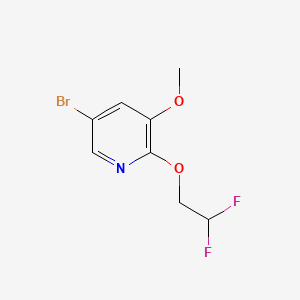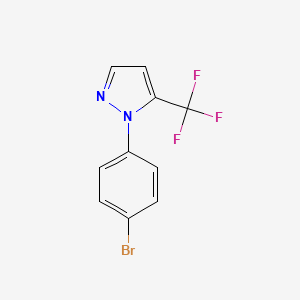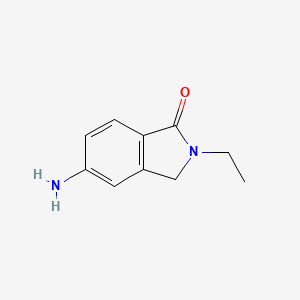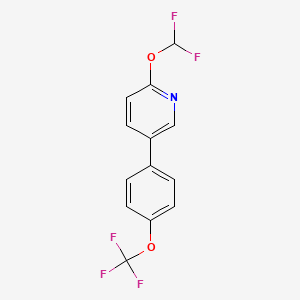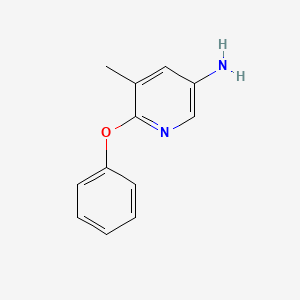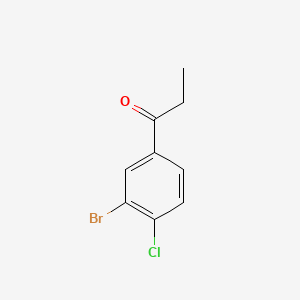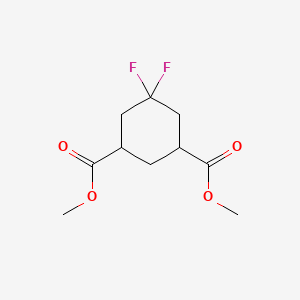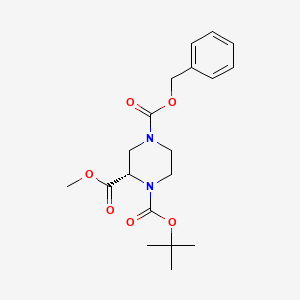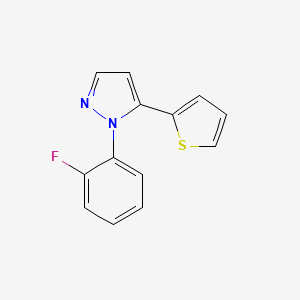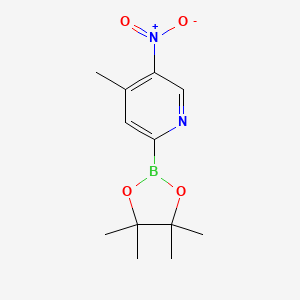
4-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate” is similar to the one you’re asking about . It has a CAS Number of 957062-72-5 and a molecular weight of 263.1 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate” is represented by the linear formula C13H18BNO4 .Physical And Chemical Properties Analysis
“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate” has a molecular weight of 263.1 . The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound 4-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boric acid ester intermediate featuring a benzene ring structure. It is synthesized through a three-step substitution reaction. The structural confirmation of such compounds is achieved via various spectroscopic methods including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystal X-ray diffraction provides detailed crystallographic and conformational analysis. The use of density functional theory (DFT) helps in calculating molecular structures and comparing them with X-ray diffraction values, thereby confirming the consistency between the DFT optimized molecular structures and the crystal structures obtained from single crystal X-ray diffraction. Additionally, DFT is employed to investigate the molecular electrostatic potential and frontier molecular orbitals, unveiling some physicochemical properties of these compounds (Huang et al., 2021).
Molecular Structure and Conformational Preference
The molecular structure and conformational preference of similar boric acid ester compounds are determined through single crystal X-ray diffraction and corroborated by NMR spectroscopy data. Hybrid density functional theory calculations further confirm the conformational preference of these molecules, providing insight into their stability and potential reactivity (Khaibullina et al., 2015).
Application in Sensing and Detection
Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan moiety are explored for their potential in sensing applications. For instance, they are used in the development of organic thin-film fluorescence probes for the detection of hydrogen peroxide vapor, a signature compound of peroxide-based explosives. This application leverages the reliable reactive activity of boron ester or acid groups. The functionalization of these compounds aims to enhance their oxidation sensitivity to hydrogen peroxide, significantly improving detection limits and response times (Fu et al., 2016).
Vibrational Properties and Spectroscopic Analysis
The vibrational properties and molecular structures of related boric acid ester compounds are thoroughly characterized by spectroscopic techniques including FT-IR, 1H NMR, and 13C NMR. Single crystal X-ray diffraction confirms the molecular structures, which are further analyzed through DFT calculations to understand the conformational behaviors and vibrational properties. This comprehensive analysis contributes to the understanding of the compounds' physicochemical characteristics and potential applications in various fields of research (Wu et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
4-methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4/c1-8-6-10(14-7-9(8)15(16)17)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURVFGFAIJWTDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=N2)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694474 |
Source


|
| Record name | 4-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1264292-75-2 |
Source


|
| Record name | 4-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

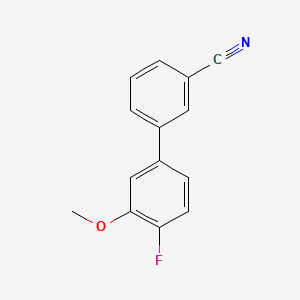
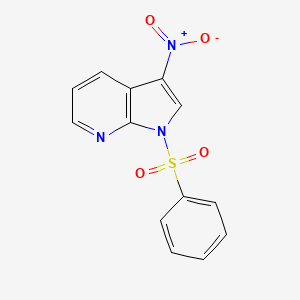
![4-Fluoro-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B582495.png)
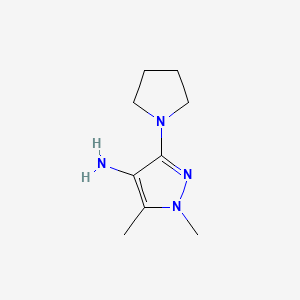
![1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B582498.png)
